molecular formula C13H20FN5 B11737675 1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11737675
M. Wt: 265.33 g/mol
InChI Key: QGSMPJSKTRDKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the reaction of 4-methyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethyl group, using nucleophiles like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine
  • 1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol
  • {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

Uniqueness

Compared to similar compounds, 1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine stands out due to its specific substitution pattern and the presence of both fluoroethyl and isopropyl groups.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H20FN5/c1-10(2)19-12(4-6-16-19)8-15-13-11(3)9-18(17-13)7-5-14/h4,6,9-10H,5,7-8H2,1-3H3,(H,15,17)

InChI Key

QGSMPJSKTRDKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2C(C)C)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.